1-Benzhydryl-3-chloroazetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

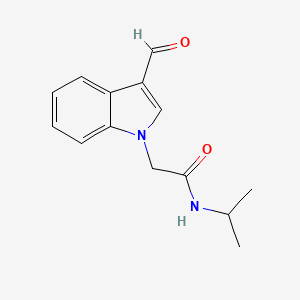

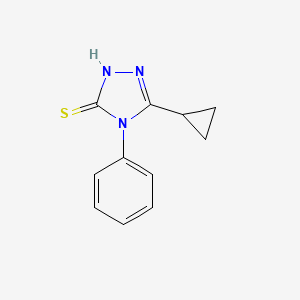

The synthesis of 1-Benzhydryl-3-chloroazetidine and related compounds involves multiple steps, including stereoselective reduction and nucleophilic substitution reactions. An efficient two-step synthesis for 3-amino-1-benzhydrylazetidine, closely related to this compound, demonstrates the feasibility of synthesizing such compounds with high yield. The process starts with commercially available precursors and involves the generation of mesylate intermediates, followed by treatment with ammonium hydroxide to afford the desired product (Li et al., 2006).

Molecular Structure Analysis

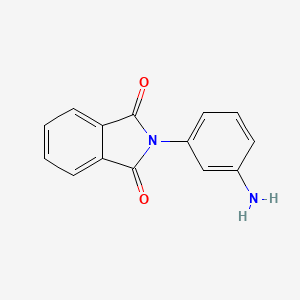

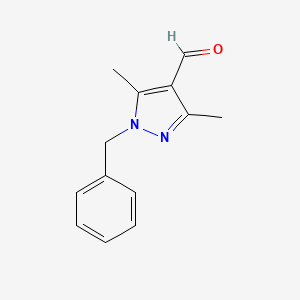

The molecular structure of this compound, like other azetidines, is characterized by the presence of a four-membered ring that imparts significant strain to the molecule. This structural aspect is crucial for understanding its reactivity and interaction with various reagents. The structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the molecule and the stereochemistry of any substituents.

Chemical Reactions and Properties

This compound serves as a versatile intermediate for synthesizing a wide range of compounds. Its reactivity is marked by nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, including carbon, nitrogen, sulfur, and oxygen nucleophiles. This allows for the synthesis of different 3-substituted azetidines with potential applications in medicinal chemistry and material science (Van Driessche et al., 2006).

Propiedades

IUPAC Name |

1-benzhydryl-3-chloroazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZKCLFOGVBNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344520 |

Source

|

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959256-87-2 |

Source

|

| Record name | 1-Benzhydryl-3-chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)